molecular formula C15H23N3O2 B8262389 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine

Cat. No.: B8262389
M. Wt: 277.36 g/mol
InChI Key: INPFOQHVHBUFNP-UHFFFAOYSA-N
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Description

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine is a compound that features a pyridine ring substituted with an amino group at the 2-position and a piperidine ring at the 4-position, which is further protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

    Introduction of the Boc Group: The piperidine ring is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with Pyridine: The protected piperidine is then coupled with a pyridine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(N-Boc-piperidin-3-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(N-Boc-piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites on the molecule. Once the Boc group is removed, the compound can interact with its target, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(N-Boc-piperidin-3-yl)pyridine: Unique due to the presence of both an amino group and a Boc-protected piperidine ring.

    2-Amino-4-(N-Boc-piperidin-2-yl)pyridine: Similar structure but with the piperidine ring attached at a different position.

    2-Amino-4-(N-Boc-piperidin-4-yl)pyridine: Another similar compound with the piperidine ring attached at the 4-position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and research chemicals.

Properties

IUPAC Name

tert-butyl 3-(2-aminopyridin-4-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPFOQHVHBUFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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